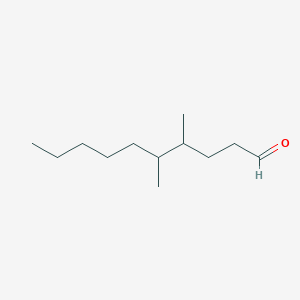

4,5-Dimethyldecanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

141623-09-8 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

4,5-dimethyldecanal |

InChI |

InChI=1S/C12H24O/c1-4-5-6-8-11(2)12(3)9-7-10-13/h10-12H,4-9H2,1-3H3 |

InChI Key |

WGMKSPMCYFDKHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)C(C)CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethyldecanal

Introduction

4,5-Dimethyldecanal is a branched-chain aliphatic aldehyde with the molecular formula C₁₂H₂₄O.[1] As a member of the aldehyde family, its chemical behavior is largely dictated by the reactive carbonyl group. The presence of methyl branches at the 4 and 5 positions introduces stereocenters and steric hindrance, which are expected to influence its physical properties and chemical reactivity compared to its linear isomer, dodecanal. This guide provides a summary of its predicted chemical and physical properties, expected spectroscopic characteristics, a plausible synthetic route, and general toxicological considerations.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes key computed properties and provides estimated values for other physical properties based on its structure and comparison with the linear C12 aldehyde, dodecanal.[2][3]

| Property | Value (this compound) | Value (Dodecanal - for comparison)[2][3][4] |

| Molecular Formula | C₁₂H₂₄O[1] | C₁₂H₂₄O[2][3] |

| Molecular Weight | 184.32 g/mol [1] | 184.32 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid (Predicted) | Colorless liquid[2][4] |

| Boiling Point | Predicted to be slightly lower than dodecanal due to branching | 185 °C (at 133 hPa)[2] |

| Melting Point | Predicted to be lower than dodecanal due to branching | 12 °C[2] |

| Density | Predicted to be slightly lower than dodecanal | 0.831 g/cm³[2] |

| Refractive Index | Predicted to be similar to dodecanal | 1.433 - 1.437 @ 20°C[2][4] |

| Solubility | Insoluble in water; Soluble in organic solvents (Predicted)[5] | Insoluble in water[5] |

| Predicted XlogP | 4.3[1] | 4.75[2] |

| Predicted Flash Point | Predicted to be similar to or slightly lower than dodecanal | 101 °C[2] |

Synthesis and Reactivity

The synthesis of α-branched aldehydes like this compound can be challenging due to issues of reactivity and selectivity.[6][7][8] A plausible synthetic route would involve the oxidation of the corresponding primary alcohol, 4,5-dimethyldecan-1-ol.

Proposed Synthetic Workflow

A potential synthetic pathway for this compound is outlined below. This represents a logical workflow for the synthesis and characterization of a novel aldehyde.

Caption: A logical workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is a hypothetical adaptation based on standard organic synthesis methodologies for similar compounds.

Step 1: Synthesis of 4,5-Dimethyldecan-1-ol

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromo-3-methylheptane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Coupling Reaction: The Grignard solution is cooled to 0 °C, and a solution of 2-methyl-1-pentanal in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude secondary alcohol.

-

Conversion to the Primary Alcohol: The secondary alcohol is converted to a suitable leaving group (e.g., a tosylate) and then displaced with a cyanide nucleophile. Subsequent reduction of the nitrile and hydrolysis would yield the carboxylic acid, which can be reduced to the primary alcohol, 4,5-dimethyldecan-1-ol. A more direct route could involve a hydroboration-oxidation of a terminal alkene precursor.

Step 2: Oxidation to this compound

-

A solution of 4,5-dimethyldecan-1-ol in dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) and silica gel in dichloromethane at room temperature.

-

The reaction mixture is stirred for 2-3 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, the mixture is filtered through a pad of silica gel, eluting with diethyl ether.

-

The solvent is removed under reduced pressure, and the crude aldehyde is purified by vacuum distillation or column chromatography.

Chemical Reactivity

The aldehyde functional group is highly reactive.[9] Expected reactions of this compound include:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 4,5-dimethyldecanoic acid, using common oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 4,5-dimethyldecan-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide, to form new carbon-carbon bonds.

-

Wittig Reaction: Reaction with a phosphorus ylide will convert the aldehyde to an alkene.

-

Iminium and Enamine Formation: Reaction with primary and secondary amines, respectively, can lead to the formation of imines and enamines, which are important synthetic intermediates.

Spectroscopic Data (Predicted)

While no specific spectra for this compound are available, the expected key features can be predicted based on its structure.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.7 | triplet | Aldehydic proton (-CHO) |

| ~2.4 | multiplet | Protons on the carbon alpha to the carbonyl |

| ~0.8-1.6 | multiplet | Protons of the alkyl chain and methyl groups |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~200 | Carbonyl carbon (-CHO) |

| ~40-50 | Carbon alpha to the carbonyl |

| ~10-40 | Carbons of the alkyl chain and methyl groups |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching of alkyl groups |

| ~2720 and ~2820 | Medium | C-H stretching of the aldehyde (Fermi doublet) |

| ~1730 | Strong | C=O stretching of the aldehyde |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 184. Characteristic fragmentation patterns for aldehydes would include alpha-cleavage and McLafferty rearrangement.

Biological and Toxicological Profile

Specific biological activity for this compound has not been documented. However, aldehydes as a class are known to exhibit a range of biological effects due to their reactivity with biomolecules.[10][11]

-

General Toxicity: Aldehydes can be cytotoxic and are implicated in cellular damage through the formation of adducts with proteins and DNA.[10][12]

-

Flavor and Fragrance: Branched-chain aldehydes are important flavor compounds in many food products.[9][13]

-

Pheromonal Activity: Some branched-chain aldehydes, such as the related 4,8-dimethyldecanal, act as insect pheromones.

The following diagram illustrates the general mechanism of aldehyde-induced cellular damage.

Caption: A simplified diagram showing the general pathway of cellular damage caused by reactive aldehydes.

Conclusion

This compound is a branched-chain aldehyde for which specific experimental data is scarce. This guide provides a comprehensive overview of its predicted properties based on established chemical principles and data from analogous compounds. The information presented here can serve as a valuable resource for researchers and professionals in drug development by providing a foundational understanding of the expected chemical behavior, a starting point for synthetic efforts, and an indication of potential biological relevance. Further experimental investigation is required to fully characterize this compound.

References

- 1. PubChemLite - this compound (C12H24O) [pubchemlite.lcsb.uni.lu]

- 2. ScenTree - Aldehyde C-12 Lauric (CAS N° 112-54-9) [scentree.co]

- 3. Aldehyde C12 (CAS 112-54-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. dodecanal (aldehyde C-12 lauric), 112-54-9 [thegoodscentscompany.com]

- 5. rawaromachem.com [rawaromachem.com]

- 6. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 11. Natural Aldehydes on Health Effects : Oriental Journal of Chemistry [orientjchem.org]

- 12. sciencedaily.com [sciencedaily.com]

- 13. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4,8-Dimethyldecanal

Chemical Identity and Properties

4,8-Dimethyldecanal is a branched-chain aliphatic aldehyde. Its structure and basic chemical information are summarized below.

| Property | Value |

| CAS Number | 75983-36-7 |

| Molecular Formula | C₁₂H₂₄O |

| Molecular Weight | 184.32 g/mol |

| IUPAC Name | 4,8-dimethyldecanal |

| Synonyms | DMD cpd |

Biological Significance: Aggregation Pheromone

4,8-Dimethyldecanal is the primary aggregation pheromone produced by male red flour beetles (Tribolium castaneum).[1] This semiochemical attracts both male and female beetles, playing a crucial role in foraging and mating behaviors.[2][3] The natural pheromone is a blend of four stereoisomers, with the (4R,8R)-isomer exhibiting the strongest biological activity, identical to the natural pheromone.[4]

The presence of 4,8-dimethyldecanal can influence other behaviors as well. For instance, it has been shown to significantly shorten the duration of death feigning (thanatosis), an anti-predator defense mechanism, in T. castaneum.[2][3][5][6] This suggests that the chemical signal for aggregation and potential mating opportunities can override defensive behaviors.

Biosynthesis

Studies have demonstrated that 4,8-dimethyldecanal is biosynthesized in T. castaneum through the fatty acid pathway, rather than the mevalonate pathway for terpenes.[1][7] This was determined through experiments using pathway inhibitors and isotopic labeling. The production of the pheromone was inhibited by 2-octynoic acid (a fatty acid pathway inhibitor) but not by mevastatin (a mevalonate pathway inhibitor).[1][7] Furthermore, feeding beetles with ¹³C-labeled acetate and propionate resulted in their incorporation into the 4,8-dimethyldecanal molecule.[1][7]

The proposed biosynthetic pathway involves a sequence of acetate and propionate units: Ac-Pr-Ac-Pr-Ac.[1][7]

Caption: Biosynthetic pathway of 4,8-Dimethyldecanal in Tribolium castaneum.

Chemical Synthesis

Several synthetic routes to 4,8-dimethyldecanal and its various stereoisomers have been developed. A common strategy involves the coupling of two chiral building blocks. One notable synthesis utilizes (S)- and (R)-2-methyloxirane as chiral sources.[4][8] The key steps in this synthesis are outlined below.

Caption: General workflow for the synthesis of 4,8-Dimethyldecanal stereoisomers.

Experimental Protocols

Biosynthesis Pathway Determination

Objective: To determine whether 4,8-dimethyldecanal is synthesized via the fatty acid or mevalonate pathway.

Methodology:

-

Inhibitor Studies:

-

Male Tribolium castaneum beetles are fed a diet of flour treated with either mevastatin (mevalonate pathway inhibitor) or 2-octynoic acid (fatty acid pathway inhibitor) at various concentrations.

-

A control group is fed untreated flour.

-

Volatiles, including 4,8-dimethyldecanal, are collected from the beetles after a set period.

-

The amount of 4,8-dimethyldecanal produced is quantified by gas chromatography-mass spectrometry (GC-MS).[1][7]

-

-

Isotopic Labeling:

Behavioral Assay: Death Feigning

Objective: To assess the effect of 4,8-dimethyldecanal on the duration of death feigning in Tribolium castaneum.

Methodology:

-

Individual beetles are placed in a petri dish.

-

Death feigning is induced by a standardized stimulus, such as a gentle touch with a fine brush.

-

Immediately after the onset of immobility, a filter paper disc treated with a known concentration of synthetic 4,8-dimethyldecanal is placed near the beetle.

-

A control group is exposed to a filter paper disc treated with the solvent only.

-

The duration of death feigning (time until the beetle resumes movement) is recorded for both groups.

-

Statistical analysis is performed to compare the durations between the treatment and control groups.[2][3]

Quantitative Data

| Synthesis Step | Reactants | Product | Yield | Reference |

| Coupling | (S)-10 (tosylate) and (R)-11 (Grignard) | (5R,9R)-5,9-dimethylundec-1-ene | 80% | [8] |

| Behavioral Assay | Treatment | Mean Duration of Death Feigning (min) | p-value | Reference |

| Death Feigning | 4,8-Dimethyldecanal | ~40 | < 0.05 | [6] |

| Death Feigning | Control (Solvent) | ~60 | < 0.05 | [6] |

Conclusion

4,8-Dimethyldecanal is a vital semiochemical for Tribolium castaneum, mediating key social behaviors. Its biosynthesis through the fatty acid pathway has been clearly elucidated, and various synthetic routes provide access to this molecule for further research and potential applications in pest management. The influence of this pheromone on complex behaviors like death feigning highlights the intricate interplay between chemical communication and survival strategies in insects. Further research into the specific receptors and neural pathways involved in the perception of 4,8-dimethyldecanal will provide deeper insights into insect chemosensation and behavior.

References

- 1. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchmap.jp [researchmap.jp]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 6. When does 'death feigning' stop? Okayama University clarifies the ecology of Tribolium castaneum: Aggregation pheromones hasten awakening | News | Science Japan [sj.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]

Synthesis of 4,5-Dimethyldecanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 4,5-dimethyldecanal, a saturated aliphatic aldehyde. The proposed synthesis is a multi-step process designed for laboratory-scale production, focusing on robust and well-established chemical transformations. This document provides detailed experimental protocols, quantitative data estimates, and visual representations of the reaction pathways and mechanisms to aid researchers in the synthesis of this and structurally related molecules.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step approach involving the oxidation of a primary alcohol, which can be constructed via a Grignard reaction.

Diagram of the Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves two main stages:

-

Step 1: Grignard Reaction - The carbon skeleton is assembled by the reaction of propylmagnesium bromide with 2,3-dimethylheptanal to form the secondary alcohol, 4,5-dimethyldecan-1-ol.

-

Step 2: Oxidation - The resulting primary alcohol is then oxidized to the target aldehyde, this compound, using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is proposed for its high selectivity and mild reaction conditions.[1][2]

Experimental Protocols

Step 1: Synthesis of 4,5-Dimethyldecan-1-ol via Grignard Reaction

This procedure details the formation of the Grignard reagent, propylmagnesium bromide, and its subsequent reaction with 2,3-dimethylheptanal.

Reaction Scheme:

Caption: Synthesis of 4,5-Dimethyldecan-1-ol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 | Activated |

| 1-Bromopropane | 123.00 | 12.3 g (8.9 mL) | 0.10 | Dry |

| 2,3-Dimethylheptanal | 142.24 | 12.8 g | 0.09 | Dry |

| Anhydrous diethyl ether | 74.12 | 200 mL | - | - |

| Saturated NH4Cl (aq) | - | 100 mL | - | - |

| Anhydrous MgSO4 | 120.37 | - | - | For drying |

Procedure:

-

Preparation of the Grignard Reagent:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

The flask is charged with magnesium turnings (2.67 g, 0.11 mol).

-

A solution of 1-bromopropane (12.3 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

Approximately 5 mL of the 1-bromopropane solution is added to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started (visible by the formation of bubbles and a cloudy appearance), the remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture.

-

-

Reaction with Aldehyde:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of 2,3-dimethylheptanal (12.8 g, 0.09 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

-

Work-up and Isolation:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,5-dimethyldecan-1-ol.

-

Expected Yield: Based on similar Grignard reactions, a yield of 70-85% is expected for the crude product.[3][4] Further purification can be achieved by vacuum distillation.

Step 2: Oxidation of 4,5-Dimethyldecan-1-ol to this compound

This procedure details the oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP).

Reaction Scheme:

Caption: Oxidation of 4,5-Dimethyldecan-1-ol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4,5-Dimethyldecan-1-ol | 186.34 | 11.2 g | 0.06 | From Step 1 |

| Dess-Martin Periodinane (DMP) | 424.14 | 28.0 g | 0.066 | 1.1 equivalents |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Dry |

| Saturated NaHCO3 (aq) | - | 100 mL | - | - |

| Sodium thiosulfate (Na2S2O3) | 158.11 | - | - | 10% aqueous solution |

| Anhydrous MgSO4 | 120.37 | - | - | For drying |

Procedure:

-

Reaction Setup:

-

A 500 mL round-bottom flask equipped with a magnetic stirrer is charged with 4,5-dimethyldecan-1-ol (11.2 g, 0.06 mol) and 200 mL of dry dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

-

Oxidation:

-

Dess-Martin periodinane (28.0 g, 0.066 mol) is added to the stirred solution in one portion.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

The reaction is quenched by the addition of 100 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate.

-

The mixture is stirred vigorously for 15-20 minutes until the layers become clear.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, taking care to avoid excessive heating to prevent volatilization of the aldehyde product.

-

Expected Yield: Dess-Martin oxidations typically provide high yields, in the range of 85-95%.[5][6] The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Step | Reactant | Product | Theoretical Yield (g) | Expected Yield Range (%) | Expected Yield (g) |

| 1 | 2,3-Dimethylheptanal | 4,5-Dimethyldecan-1-ol | 16.8 | 70 - 85 | 11.8 - 14.3 |

| 2 | 4,5-Dimethyldecan-1-ol | This compound | 11.1 | 85 - 95 | 9.4 - 10.5 |

| Overall | 2,3-Dimethylheptanal | This compound | 12.8 | 59.5 - 80.8 | 7.6 - 10.3 |

Signaling Pathways and Experimental Workflows

Overall Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of the Grignard Reaction

Caption: Mechanism of the Grignard reaction step.

Mechanism of the Dess-Martin Oxidation

Caption: Mechanism of the Dess-Martin oxidation step.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The use of a Grignard reaction allows for the efficient construction of the carbon backbone, while the Dess-Martin oxidation ensures a high-yield conversion of the intermediate alcohol to the final aldehyde product under mild conditions. This technical guide serves as a comprehensive resource for researchers undertaking the synthesis of this and related aliphatic aldehydes. Careful execution of the described protocols and adherence to anhydrous reaction conditions are critical for achieving the desired outcomes.

References

- 1. Dess–Martin Periodinane [merckmillipore.com]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Unraveling the Synthesis of a Pheromone Analogue: A Technical Guide to the Putative Biosynthetic Pathway of 4,5-Dimethyldecanal

Disclaimer: As of late 2025, the biosynthetic pathway for 4,5-dimethyldecanal has not been elucidated in published scientific literature. This technical guide therefore presents a putative pathway based on the well-documented biosynthesis of its structural isomer, 4,8-dimethyldecanal, the aggregation pheromone of the red flour beetle (Tribolium castaneum). The experimental methodologies and foundational biochemical principles detailed herein are directly applicable to the future study of this compound and other branched-chain fatty acid-derived semiochemicals.

Executive Summary

Insect pheromones, particularly those with branched alkyl chains, represent a diverse class of signaling molecules with complex biosynthetic origins. While the specific pathway for this compound remains unknown, extensive research on the analogous compound, 4,8-dimethyldecanal, in Tribolium castaneum has revealed a modified fatty acid synthase (FAS) pathway. This pathway utilizes unconventional precursors, namely propionate, in addition to the standard acetate units, to generate the characteristic methyl branches. This guide provides a comprehensive overview of the proposed biosynthetic route, detailed experimental protocols for its investigation, and quantitative data from studies on its 4,8-isomer, offering a robust framework for researchers, scientists, and drug development professionals.

Proposed Biosynthetic Pathway of Dimethyldecanals

The biosynthesis of branched-chain aldehydes like this compound is hypothesized to originate from the fatty acid synthesis pathway, incorporating methyl branches through the substitution of acetate with propionate units.

The proposed pathway for a dimethyldecanal structure involves the sequential condensation of acetate and propionate units, followed by reduction and release of the final aldehyde product. The specific positioning of the methyl groups at the C4 and C5 positions would necessitate a precise sequence of precursor incorporation by the fatty acid synthase complex.

Caption: Putative biosynthetic pathway for this compound via a modified fatty acid synthase (FAS) pathway.

Quantitative Data from 4,8-Dimethyldecanal Biosynthesis

The following tables summarize quantitative findings from studies on 4,8-dimethyldecanal biosynthesis, which serve as a valuable reference for planning future investigations into this compound.

| Precursor (Labeled) | Incorporation into 4,8-Dimethyldecanal | Reference |

| [1-¹³C]Acetate | Observed | [1] |

| [1-¹³C]Propionate | Observed | [1] |

| [¹³C]Mevalonolactone | Not Observed | [1] |

| Inhibitor | Effect on 4,8-Dimethyldecanal Production | Pathway Targeted | Reference |

| Mevastatin | No significant inhibition | Mevalonate Pathway | [1] |

| 2-Octynoic Acid | Significant inhibition | Fatty Acid Pathway | [1] |

Experimental Protocols

The elucidation of the 4,8-dimethyldecanal biosynthetic pathway relied on a combination of in vivo labeling studies and inhibitor assays. These protocols are directly transferable to the study of this compound.

In Vivo Isotopic Labeling

Objective: To identify the primary metabolic precursors of the target molecule.

Methodology:

-

Preparation of Labeled Substrates: Synthesize or procure isotopically labeled putative precursors, such as [¹³C]-acetate, [¹³C]-propionate, and [²H]-labeled fatty acids.

-

Administration to Insects: Incorporate the labeled substrates into the diet of the insects. For T. castaneum, this is typically done by treating flour with the substrate of interest.

-

Volatile Collection: After a designated feeding period, collect the volatiles emitted by the insects. This is often achieved through aeration of a chamber containing the insects and trapping the volatiles on a suitable adsorbent material.

-

Analysis: Elute the trapped volatiles and analyze them using gas chromatography-mass spectrometry (GC-MS) to detect the incorporation of the isotopic label into the target molecule.

Pathway Inhibitor Assays

Objective: To differentiate between potential biosynthetic routes (e.g., fatty acid vs. mevalonate pathway).

Methodology:

-

Selection of Inhibitors: Choose inhibitors that specifically target key enzymes in the pathways of interest. For example, mevastatin for the mevalonate pathway and 2-octynoic acid for the fatty acid pathway.

-

Inhibitor Administration: Administer the inhibitors to the insects, typically through their diet.

-

Pheromone Production Measurement: After a set period, collect and quantify the production of the target pheromone using GC-MS.

-

Comparison: Compare the pheromone production in inhibitor-treated insects to that of control groups to determine the effect of the inhibitor.

Caption: A generalized experimental workflow for the elucidation of an insect pheromone biosynthetic pathway.

Signaling and Regulation

The production of aggregation pheromones in many insects is regulated by hormones, most notably Juvenile Hormone (JH). In T. castaneum, topical application of JH III has been shown to influence the production of 4,8-dimethyldecanal.[1] It is plausible that the biosynthesis of other related pheromones, including a putative this compound, would be under similar hormonal control.

Caption: A simplified diagram of the hormonal regulation of pheromone biosynthesis by Juvenile Hormone III.

Conclusion and Future Directions

While the biosynthetic pathway of this compound remains to be formally described, the extensive research on its isomer, 4,8-dimethyldecanal, provides a robust and experimentally validated framework for its future investigation. The key to unraveling this pathway will be the application of isotopic labeling and inhibitor studies, coupled with modern transcriptomic and proteomic approaches to identify the specific enzymes involved in the fatty acid synthase complex and subsequent reductive steps. Understanding the biosynthesis of this and other branched-chain pheromones not only advances our fundamental knowledge of insect biochemistry but also opens avenues for the development of novel pest management strategies.

References

An In-depth Technical Guide to the Isomers of 4,5-Dimethyldecanal

Introduction to 4,5-Dimethyldecanal and its Isomers

This compound is a branched-chain aliphatic aldehyde with the molecular formula C₁₂H₂₄O.[1][2][3][4] Its structure consists of a ten-carbon chain (decanal) with methyl groups at the 4th and 5th positions. The presence of chiral centers in its structure gives rise to multiple stereoisomers. Understanding the specific properties and synthesis of each isomer is crucial for applications in fields such as chemical ecology, where stereochemistry often dictates biological activity, as seen in the case of the insect pheromone 4,8-dimethyldecanal.[5][6][7]

Isomers are molecules that have the same molecular formula but different arrangements of atoms. They can be broadly categorized into constitutional isomers and stereoisomers.[8]

-

Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. For C₁₂H₂₄O, numerous constitutional isomers exist, including other isomeric aldehydes, ketones, cyclic ethers, and unsaturated alcohols.

-

Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. Stereoisomers of this compound arise from the presence of two chiral centers at positions 4 and 5.

Stereoisomers of this compound

The structure of this compound possesses two chiral centers (stereocenters) at carbons 4 and 5. The number of possible stereoisomers can be determined by the 2ⁿ rule, where 'n' is the number of chiral centers. In this case, with n=2, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(4R, 5R)-4,5-dimethyldecanal

-

(4S, 5S)-4,5-dimethyldecanal

-

(4R, 5S)-4,5-dimethyldecanal

-

(4S, 5R)-4,5-dimethyldecanal

Enantiomers are non-superimposable mirror images of each other. The pairs of enantiomers for this compound are:

-

(4R, 5R) and (4S, 5S)

-

(4R, 5S) and (4S, 5R)

Diastereomers are stereoisomers that are not mirror images of each other. For example, (4R, 5R)-4,5-dimethyldecanal is a diastereomer of (4R, 5S)-4,5-dimethyldecanal and (4S, 5R)-4,5-dimethyldecanal.

Visualization of Stereoisomer Relationships

Quantitative Data (Illustrative)

The following table summarizes expected, but not experimentally confirmed, physical and spectroscopic data for the isomers of this compound, based on known values for similar C12 aldehydes.

| Property | (4R, 5R) | (4S, 5S) | (4R, 5S) | (4S, 5R) |

| Molecular Weight ( g/mol ) | 184.32 | 184.32 | 184.32 | 184.32 |

| Boiling Point (°C at 760 mmHg) | ~235 | ~235 | ~235 | ~235 |

| Density (g/cm³) | ~0.82 | ~0.82 | ~0.82 | ~0.82 |

| Refractive Index | ~1.427 | ~1.427 | ~1.427 | ~1.427 |

| Optical Rotation [α]D | Positive | Negative | Varies | Varies |

| 1H NMR (ppm, CDCl₃) | δ ~9.7 (t, 1H, CHO), ~2.4 (m, 2H, CH₂CHO), 0.8-1.6 (m, remaining H) | δ ~9.7 (t, 1H, CHO), ~2.4 (m, 2H, CH₂CHO), 0.8-1.6 (m, remaining H) | δ ~9.7 (t, 1H, CHO), ~2.4 (m, 2H, CH₂CHO), 0.8-1.6 (m, remaining H) | δ ~9.7 (t, 1H, CHO), ~2.4 (m, 2H, CH₂CHO), 0.8-1.6 (m, remaining H) |

| 13C NMR (ppm, CDCl₃) | δ ~203 (CHO), ~44 (CH₂CHO), various signals in the aliphatic region | δ ~203 (CHO), ~44 (CH₂CHO), various signals in the aliphatic region | δ ~203 (CHO), ~44 (CH₂CHO), various signals in the aliphatic region | δ ~203 (CHO), ~44 (CH₂CHO), various signals in the aliphatic region |

| IR (cm⁻¹) | ~2920 (C-H), ~2720 (aldehydic C-H), ~1730 (C=O) | ~2920 (C-H), ~2720 (aldehydic C-H), ~1730 (C=O) | ~2920 (C-H), ~2720 (aldehydic C-H), ~1730 (C=O) | ~2920 (C-H), ~2720 (aldehydic C-H), ~1730 (C=O) |

Potential Synthesis and Experimental Protocols

The synthesis of specific stereoisomers of this compound would likely involve a stereoselective approach, starting from chiral precursors. A plausible retrosynthetic analysis suggests disconnection at the C5-C6 bond, allowing for the coupling of two chiral fragments. An illustrative synthetic workflow is presented below.

Proposed Synthetic Workflow

Detailed Experimental Protocol (Illustrative)

This protocol is adapted from the synthesis of 4,8-dimethyldecanal and is presented as a general guideline.[5][6]

Step 1: Synthesis of a Chiral Grignard Reagent (e.g., from (S)-2-methyl-1-bromobutane)

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine in dry tetrahydrofuran (THF).

-

Add a solution of (S)-2-methyl-1-bromobutane (1.0 eq) in dry THF dropwise to initiate the reaction.

-

Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Coupling Reaction with a Chiral Epoxide

-

In a separate flask, dissolve a suitable chiral epoxide (e.g., (R)-1,2-epoxyhexane) (1.0 eq) in dry THF.

-

Cool the epoxide solution to -78 °C in a dry ice/acetone bath.

-

Add a catalytic amount of a copper salt, such as lithium tetrachlorocuprate(II) (Li₂CuCl₄) (0.05 eq).

-

Slowly add the prepared Grignard reagent to the cooled epoxide solution via a cannula.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 3: Oxidation to the Aldehyde

-

Dissolve the alcohol intermediate from the previous step in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound isomer.

Potential Biological Activity

While the specific biological activity of this compound is uncharacterized, aldehydes with similar structures are known to have various biological roles.

-

Pheromones: As seen with the structurally related 4,8-dimethyldecanal, which acts as an aggregation pheromone for flour beetles, it is plausible that isomers of this compound could have pheromonal or kairomonal activity in certain insect species.[5][6][7]

-

Antimicrobial Activity: Some long-chain aldehydes, such as dodecanal and pentadecanal, have demonstrated antimicrobial and antifungal properties.[9][10] The isomers of this compound could potentially exhibit similar activities.

-

Flavor and Fragrance: Many aldehydes are used as flavoring agents and fragrance components in the food and cosmetic industries.[1] The specific odor profile of each this compound isomer would likely be distinct.

Further research, including synthesis of the individual stereoisomers and subsequent bioassays, would be necessary to elucidate the specific biological functions of this compound.

References

- 1. Cas 75983-36-7,4,8-dimethyldecanal | lookchem [lookchem.com]

- 2. Buy 4,8-Dimethyldecanal | 75983-36-7 [smolecule.com]

- 3. 4,8-Dimethyldecanal | C12H24O | CID 156377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,8-Dimethyldecanal | 75983-36-7 | Benchchem [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 4,5-Dimethyldecanal

Introduction

4,5-Dimethyldecanal is a branched-chain aliphatic aldehyde. Its molecular structure, consisting of a ten-carbon chain with methyl groups at the 4th and 5th positions and a terminal aldehyde group, dictates its physicochemical properties. These properties are crucial for its behavior in various chemical and biological systems, influencing factors such as volatility, solubility, and reactivity. Due to the limited availability of experimental data for this compound, this document leverages data from its close analogues, 4,5-dimethyldecane (the corresponding alkane) and 4,8-dimethyldecanal (an isomeric aldehyde), to provide a comparative analysis.

Comparative Physical Properties

The following table summarizes the available quantitative data for this compound and its analogues. It is important to note that the properties for this compound are predicted, while the data for the analogues are a mix of experimental and estimated values.

| Property | This compound (Predicted) | 4,5-Dimethyldecane (Analogue) | 4,8-Dimethyldecanal (Analogue) |

| Molecular Formula | C₁₂H₂₄O | C₁₂H₂₆ | C₁₂H₂₄O |

| Molecular Weight | 184.32 g/mol | 170.33 g/mol [1] | 184.32 g/mol [2][3] |

| CAS Number | Not Found | 17312-46-8[1][4] | 75983-36-7[2] |

| Boiling Point | No Data | No Experimental Data Found | 235.5 °C at 760 mmHg[5] |

| Melting Point | No Data | -50.8 °C (estimate)[6] | No Data |

| Density | No Data | No Experimental Data Found | 0.82 g/cm³[5] |

| Refractive Index | No Data | No Experimental Data Found | 1.427[5] |

| Solubility | No Data | Insoluble in water[7] | Limited solubility in water; soluble in polar organic solvents like ethanol and diethyl ether[2] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of liquid organic compounds like this compound and its analogues.

3.1. Boiling Point Determination (Capillary Method using Thiele Tube)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating mantle or Bunsen burner, and a suitable bath liquid (e.g., mineral oil).

-

Procedure:

-

A small amount of the liquid sample is placed in the fusion tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is clamped inside a Thiele tube containing the bath liquid, ensuring the heat is distributed evenly.

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][4][8]

-

3.2. Density Measurement (Digital Density Meter)

Density is the mass per unit volume of a substance. The use of a digital density meter is a modern and accurate method.

-

Apparatus: A digital density meter based on the oscillating U-tube principle.

-

Procedure:

-

The instrument is calibrated using a standard of known density, typically dry air and distilled water.

-

The sample is injected into the measuring cell (the oscillating U-tube), ensuring no air bubbles are present.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used to calculate the density of the sample, which is then displayed. This method is in accordance with standards such as ASTM D4052.[1][5][9]

-

3.3. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material.

-

Apparatus: Abbe refractometer, a monochromatic light source (e.g., sodium lamp), and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard with a known refractive index, such as distilled water.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and the temperature is allowed to stabilize, typically to 20°C, by circulating water from the water bath.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the measurement knob is adjusted until the boundary line between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is then read directly from the instrument's scale.[2]

-

3.4. Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

-

Apparatus: Test tubes, vortex mixer (optional), and a set of solvents.

-

Procedure:

-

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions.

-

After each addition, the test tube is vigorously shaken or vortexed.

-

The substance is considered soluble if it completely dissolves to form a clear solution. If the substance does not dissolve, it is considered insoluble. The process can be repeated with different solvents to determine the solubility profile.[6][10]

-

Biological Context and Signaling Pathways

While specific signaling pathways for this compound have not been identified, the biological activities of related long-chain aliphatic aldehydes and branched-chain alkanes can provide some context.

Long-chain aliphatic aldehydes are known to be involved in various metabolic processes. Some have demonstrated antimicrobial activity against human pathogens.[11] They are produced during the catabolism of lipids such as fatty alcohols and sphingolipids.[12] However, aldehydes are also known to be cytotoxic and can affect the function of DNA and proteins if their levels are not properly regulated within cells.[13]

Branched-chain alkanes , on the other hand, are generally less biologically active and are primarily components of lipids and waxes. They do not typically participate directly in cell signaling. It is important to distinguish them from branched-chain amino acids (BCAAs), which are well-known to be involved in stimulating protein synthesis through the mTOR signaling pathway.[14]

The following diagram illustrates a generalized workflow for the physical characterization of a liquid organic compound.

Caption: A flowchart of the experimental workflow.

Conclusion

This technical guide provides a summary of the known and predicted physical properties of this compound, supplemented with data from its close analogues, 4,5-dimethyldecane and 4,8-dimethyldecanal. The inclusion of detailed, standard experimental protocols offers a practical framework for researchers to determine these properties in their own laboratories. While the direct biological role of this compound is not yet elucidated, the context provided by related compounds suggests potential areas for future investigation. The lack of extensive experimental data highlights an opportunity for further research into the physicochemical characteristics of this and other branched-chain aldehydes.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. chem.ws [chem.ws]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. store.astm.org [store.astm.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. academic.oup.com [academic.oup.com]

- 12. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5-Dimethyldecanal: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4,5-dimethyldecanal, a branched-chain aliphatic aldehyde. While specific experimental data and signaling pathways for this compound are not extensively documented in publicly available literature, this document extrapolates information from closely related analogs, such as 4,8-dimethyldecanal, to provide a foundational understanding for future research and development.

Core Molecular Data

A fundamental characteristic of any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in experimental settings. The molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C12H24O | PubChemLite[1] |

| Monoisotopic Mass | 184.18271 Da | PubChemLite[1] |

| Predicted XlogP | 4.3 | PubChemLite[1] |

Table 1: Physicochemical Properties of this compound.

It is important to note that the related compound, 4,8-dimethyldecanal, has a molecular weight of 184.32 g/mol .[2][3] This value is consistent with the molecular formula C12H24O.

Potential Research Applications and Extrapolated Experimental Protocols

While direct experimental protocols for this compound are scarce, the methodologies applied to its structural isomer, 4,8-dimethyldecanal, offer a valuable blueprint for investigation. 4,8-Dimethyldecanal is recognized as an aggregation pheromone in the red flour beetle, Tribolium castaneum.[2] Research in this area provides a framework for exploring the potential biological activities of this compound.

Hypothetical Experimental Workflow for Investigating Biological Activity:

The following diagram outlines a potential workflow for characterizing the biological effects of this compound, drawing inspiration from pheromone research.

References

A Comprehensive Technical Review of 4,5-Dimethyldecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyldecanal is a branched-chain aliphatic aldehyde for which detailed scientific literature is sparse. However, by examining structurally related long-chain aldehydes, particularly those with demonstrated biological activity as insect pheromones, we can infer its physicochemical properties, potential biological significance, and plausible synthetic and analytical methodologies. This technical guide provides a comprehensive overview of this compound, drawing on data from analogous compounds to present its likely characteristics. The document details potential synthetic routes, predicted spectroscopic data, and a hypothesized role in chemical communication, supported by a review of insect olfactory signaling pathways. All quantitative data are summarized in tables, and key experimental protocols are provided. Diagrams illustrating a proposed synthetic workflow and a representative signaling pathway are included to facilitate understanding.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₂₄O | - |

| Molecular Weight | 184.32 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on analogous aldehydes.[3][6][7] |

| Boiling Point | ~240-250 °C at 760 mmHg | Estimated based on dodecanal (257 °C) and the effect of branching.[4] |

| Melting Point | < 12 °C | Expected to be lower than dodecanal (12 °C) due to branching.[4] |

| Density | ~0.83 g/cm³ | Similar to dodecanal.[4] |

| Refractive Index | ~1.435 at 20°C | Similar to dodecanal.[6] |

| Solubility | Insoluble in water; soluble in organic solvents. | Typical for long-chain aldehydes.[3][5] |

Spectroscopic Data (Predicted)

The spectroscopic characteristics of this compound can be predicted based on the known spectral data of other aliphatic and branched aldehydes.[1][10][11][12][13][14]

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks and Signals |

| ¹H NMR | δ (ppm): 9.7 (t, 1H, -CHO), 2.4 (m, 2H, -CH₂-CHO), 0.8-1.6 (m, aliphatic protons) |

| ¹³C NMR | δ (ppm): ~203 (-CHO), ~41 (-CH₂-CHO), 11-40 (aliphatic carbons) |

| IR (Infrared) | ν (cm⁻¹): ~2920 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1727 (C=O stretch) |

| Mass Spec. (MS) | m/z: 184 (M⁺, likely weak), M-1 (183), M-18 (H₂O loss), M-28 (ethylene loss), M-43, M-44 (McLafferty rearrangement), prominent fragments at m/z 43, 57, 70, 85.[1][10] |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for aldehyde synthesis. Two plausible routes are outlined below.

Experimental Protocol 1: Wittig Reaction followed by Hydroboration-Oxidation

This two-step sequence allows for the construction of the carbon skeleton and subsequent conversion to the aldehyde.

Step 1: Wittig Reaction

-

Preparation of the Phosphonium Ylide: React an appropriate alkyl halide (e.g., 1-bromo-2,3-dimethylheptane) with triphenylphosphine to form the phosphonium salt. Treat the phosphonium salt with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) to generate the ylide.[15][16][17][18][19]

-

Reaction with Acrolein: Add acrolein to the ylide solution at low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product, a diene, is purified by column chromatography.

Step 2: Hydroboration-Oxidation

-

Hydroboration: Dissolve the diene in anhydrous THF and add a solution of borane-tetrahydrofuran complex (BH₃·THF) at 0 °C. Stir the reaction at room temperature for several hours.

-

Oxidation: Cool the reaction to 0 °C and add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.

-

Work-up and Purification: After stirring, extract the product with an organic solvent. The crude this compound is then purified by column chromatography.

Experimental Protocol 2: Hydroformylation of a Branched Alkene

Hydroformylation (or the oxo process) introduces a formyl group and a hydrogen atom across a double bond.

-

Alkene Synthesis: Synthesize the precursor alkene, 4,5-dimethyl-1-nonene, through a suitable method such as a Grignard reaction followed by dehydration.

-

Catalyst Preparation: In a high-pressure reactor, dissolve a rhodium-based catalyst (e.g., Rh(acac)(CO)₂) and a phosphine ligand in an appropriate solvent under an inert atmosphere.[9][20][21][22][23][24][25]

-

Hydroformylation Reaction: Introduce the alkene into the reactor. Pressurize the reactor with a mixture of carbon monoxide and hydrogen (synthesis gas) and heat to the desired temperature (e.g., 80-120 °C).

-

Work-up and Purification: After the reaction is complete, cool the reactor and vent the excess gas. The product, this compound, is isolated from the reaction mixture and purified by distillation or chromatography.

Biological Activity and Signaling Pathway

Long-chain branched aldehydes are known to function as aggregation or sex pheromones in various insect species. For instance, 4,8-dimethyldecanal is an aggregation pheromone for the red flour beetle, Tribolium castaneum.[1][26] It is plausible that this compound could have a similar biological role in other insect species.

The detection of pheromones in insects is a complex process initiated by the binding of the pheromone molecule to an Odorant Receptor (OR) located on the dendrites of Olfactory Receptor Neurons (ORNs).[2][21][27][28][29][30][31][32][33][34] This binding event can trigger a signaling cascade that ultimately leads to the generation of an action potential, which is transmitted to the brain and results in a behavioral response.[24][35][36][37][38] While the precise mechanisms are still under investigation and can vary between species, a common pathway involves G-protein coupled receptors (GPCRs).[2][27][28][29][30]

Potential Applications

Given the likely role of this compound as a semiochemical, its primary applications would be in the field of chemical ecology and pest management.

-

Pest Management: If identified as a pheromone for a specific pest species, it could be used in traps for monitoring population levels or for mass trapping to reduce pest numbers. It could also potentially be used in mating disruption strategies.

-

Research Tool: As a synthetic analog of naturally occurring pheromones, it could be used in research to study the structure-activity relationships of insect odorant receptors.

-

Drug Development: While less direct, understanding the interactions between pheromones and their receptors can provide insights into the design of novel insect repellents or attractants that target the olfactory system.

Conclusion

Although specific data on this compound is limited, a comprehensive understanding of its likely properties and biological role can be constructed by analogy to related long-chain branched aldehydes. This technical guide provides a framework for its synthesis, characterization, and potential application as a semiochemical. Further research is needed to isolate or synthesize this compound and empirically determine its properties and biological activity, which could open up new avenues in pest management and our understanding of insect chemical communication.

References

- 1. scielo.br [scielo.br]

- 2. slunik.slu.se [slunik.slu.se]

- 3. guidechem.com [guidechem.com]

- 4. Dodecanal - Wikipedia [en.wikipedia.org]

- 5. Dodecanal | C12H24O | CID 8194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ScenTree - Aldehyde C-12 Lauric (CAS N° 112-54-9) [scentree.co]

- 7. Aldehyde C12 (CAS 112-54-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 8. LAURYL ALDEHYDE(Dodecanal) - Ataman Kimya [atamanchemicals.com]

- 9. Dodecanal [webbook.nist.gov]

- 10. GCMS Section 6.11.4 [people.whitman.edu]

- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. byjus.com [byjus.com]

- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 17. Wittig reaction - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 20. US9695098B2 - Hydroformylation process - Google Patents [patents.google.com]

- 21. Olfactory receptor neuron - Wikipedia [en.wikipedia.org]

- 22. NP-MRD: 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0308716) [np-mrd.org]

- 23. pure.mpg.de [pure.mpg.de]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. A GPCR signaling pathway in insect odor detection | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 28. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. biorxiv.org [biorxiv.org]

- 31. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 33. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 34. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Frontiers | Investigating chemoreception and behavioural responses of Tetranychus urticae (Trombidiformes: Tetranychidae) to organic acids, aldehydes and essential oil components [frontiersin.org]

- 36. Behavioral responses to aliphatic aldehydes can be predicted from known electrophysiological responses of mitral cells in the olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 4,5-Dimethyldecanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyldecanal is a branched-chain aliphatic aldehyde. While specific research on this particular isomer is limited, it belongs to a class of compounds that are often studied as flavor and aroma components in food, as well as semiochemicals, such as pheromones, in insects. The analytical determination of this compound is crucial for understanding its biological role, quantifying its presence in various matrices, and for quality control in relevant industries.

These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established analytical principles for volatile and semi-volatile aldehydes and related branched-chain compounds.

Analytical Methodologies

The primary analytical technique for the determination of this compound is Gas Chromatography (GC) coupled with a suitable detector, most commonly a Mass Spectrometer (MS) for definitive identification and a Flame Ionization Detector (FID) for quantification. Due to its volatility, sample preparation methods such as headspace sampling and solid-phase microextraction (SPME) are highly effective. For trace-level analysis, derivatization can be employed to enhance sensitivity and chromatographic performance.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is ideal for the analysis of volatile compounds like this compound in liquid or solid samples. It involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects.

a. Experimental Protocol: Static Headspace GC-MS

-

Sample Preparation:

-

Accurately weigh 1-5 grams of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

-

For solid matrices, addition of a small amount of distilled water can aid in the release of volatiles.

-

Add a known amount of an appropriate internal standard (e.g., a non-naturally occurring odd-chain aldehyde or a deuterated analog) for quantitative analysis.

-

Immediately seal the vial with a PTFE-lined septum and aluminum cap.

-

-

Headspace Incubation and Injection:

-

Place the vial in the headspace autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 80°C) for a defined time (e.g., 20 minutes) with agitation to allow volatile compounds to partition into the headspace.

-

Automatically inject a specific volume (e.g., 1 mL) of the headspace gas into the GC injector.

-

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-350.

-

b. Data Presentation

| Parameter | Value |

| Limit of Detection (LOD) | Estimated in the low µg/kg range |

| Limit of Quantification (LOQ) | Estimated in the mid-to-high µg/kg range |

| **Linearity (R²) | > 0.99 (with appropriate calibration) |

| Precision (%RSD) | < 15% |

Note: These are typical performance characteristics and should be determined experimentally for each matrix.

Solid-Phase Microextraction (SPME) GC-MS

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample. It is highly sensitive and suitable for trace analysis.

a. Experimental Protocol: Headspace SPME GC-MS

-

Sample Preparation:

-

Prepare the sample in a sealed vial as described for HS-GC-MS.

-

Addition of salt (e.g., NaCl) to aqueous samples can increase the volatility of the analyte.

-

-

SPME Extraction:

-

Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the sample vial.

-

Extraction is typically performed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation.

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the hot GC injector.

-

Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a few minutes.

-

The GC-MS parameters are similar to those used for HS-GC-MS.

-

b. Data Presentation

| Parameter | Value |

| Limit of Detection (LOD) | Estimated in the ng/kg to low µg/kg range |

| Limit of Quantification (LOQ) | Estimated in the low-to-mid µg/kg range |

| **Linearity (R²) | > 0.99 |

| Precision (%RSD) | < 10% |

Derivatization for Enhanced Sensitivity

For very low concentrations of this compound, derivatization can be employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes, forming a stable oxime derivative that can be analyzed with high sensitivity by GC with an Electron Capture Detector (ECD) or by GC-MS.

a. Experimental Protocol: PFBHA Derivatization

-

Sample Extraction:

-

Extract the analyte from the sample matrix using an appropriate solvent (e.g., hexane or dichloromethane).

-

Concentrate the extract to a small volume.

-

-

Derivatization Reaction:

-

To the extract, add a solution of PFBHA in a suitable solvent.

-

The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70°C) for 1-2 hours.

-

-

Cleanup and Analysis:

-

The reaction mixture may require a cleanup step, such as passing it through a silica gel cartridge, to remove excess reagent.

-

Analyze the derivatized sample by GC-MS or GC-ECD.

-

Signaling Pathways and Experimental Workflows

While no specific signaling pathways for this compound have been described in the literature, branched-chain aldehydes are known to act as pheromones in some insect species. The following diagram illustrates a generalized workflow for pheromone identification and a hypothetical signaling pathway for its reception.

Caption: Experimental workflow for the identification and bioassay of a putative pheromone like this compound.

Caption: A generalized and hypothetical signaling pathway for the reception of an insect pheromone.

Conclusion

The analytical methods outlined provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. For definitive identification, GC-MS is indispensable. For enhanced sensitivity, especially at trace levels, SPME or derivatization techniques are recommended. The provided diagrams offer a visual representation of the experimental logic and a potential biological context for this compound. As with any analytical procedure, method validation is essential to ensure accurate and reliable results.

Application Note: Quantitative Analysis of 4,5-Dimethyldecanal using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 4,5-Dimethyldecanal using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, providing a robust framework for researchers in various fields, including flavor and fragrance analysis, environmental science, and metabolomics. The provided protocols are based on established methods for the analysis of volatile aldehydes and can be adapted for specific matrices.

Introduction

This compound is a branched-chain aldehyde that may be of interest as a flavor or fragrance compound, or as a biomarker in biological or environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of such volatile and semi-volatile organic compounds.[1][2] This method offers high sensitivity, selectivity, and the ability to provide structural information for unambiguous compound identification. This document provides a detailed protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Below are protocols for common sample types.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples: [1]

-

To 5 mL of the aqueous sample, add 2 mL of a suitable volatile organic solvent such as dichloromethane or hexane.[1]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (top) layer to a clean glass vial.

-

Concentrate the extract under a gentle stream of nitrogen gas if necessary.[3]

-

Reconstitute the dried extract in a known volume of a GC-compatible solvent (e.g., hexane) for analysis.

b) Solid Phase Extraction (SPE) for Cleaner Samples: [1]

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 10 mL of the sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of a water/methanol mixture (95:5 v/v) to remove interferences.

-

Elute the analyte with 2 mL of dichloromethane.

-

Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a GC-compatible solvent.

c) Headspace Sampling for Volatile Analysis in Solid or Liquid Matrices: [2]

-

Place a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial.[2]

-

Seal the vial tightly with a PTFE/silicone septum.

-

Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

-

Directly inject a known volume of the headspace gas into the GC-MS system using a gas-tight syringe or an automated headspace sampler.[2][4]

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-400 |

Data Analysis and Quantification

-

Identification: The identification of this compound can be confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST) and by matching the retention time with that of a pure standard.

-

Quantification: For quantitative analysis, an internal standard method is recommended.[5] A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as a deuterated analog or a homologous aldehyde.

-

Calibration Curve: Prepare a series of calibration standards of this compound with a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ to establish the sensitivity of the method.[5]

Data Presentation

Predicted Quantitative Data for this compound

The following table summarizes the predicted quantitative data for this compound based on its chemical structure and general principles of mass spectrometry. Experimental values should be determined using a pure standard.

| Parameter | Predicted Value | Source |

| Molecular Formula | C12H24O | PubChem |

| Molecular Weight | 184.32 g/mol | PubChem |

| Monoisotopic Mass | 184.1827 Da | PubChem[6] |

| Kovats Retention Index (non-polar column) | ~1300 - 1400 | Estimated based on related compounds |

| Predicted Major Mass Fragments (m/z) | 41, 57, 71, 85, 99, 113, 127, 141, 156, 169 | Based on typical aldehyde fragmentation |

| Predicted Collision Cross Section ([M+H]+) | 148.7 Ų | PubChemLite[6] |

| Predicted Collision Cross Section ([M+Na]+) | 153.4 Ų | PubChemLite[6] |

Experimental Workflow Diagram

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and adaptable protocol for the quantitative analysis of this compound by GC-MS. The outlined procedures for sample preparation, instrumentation, and data analysis are based on established scientific principles and can be tailored to meet the specific needs of the researcher. The successful application of this method will enable accurate and reliable quantification of this compound in a variety of matrices.

References

Application Notes and Protocols for the Purification of 4,5-Dimethyldecanal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4,5-Dimethyldecanal, a branched-chain aliphatic aldehyde. The purification of aldehydes can be challenging due to their susceptibility to oxidation to carboxylic acids and potential for polymerization. The methods outlined below are designed to effectively remove common impurities such as the corresponding alcohol (4,5-dimethyldecanol), the carboxylic acid (4,5-dimethyldecanoic acid), and other reaction byproducts.

The selection of the most appropriate purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity of the aldehyde. The following protocols describe three common and effective techniques: silica gel column chromatography, purification via bisulfite adduct formation, and vacuum distillation.

Data Presentation

The following table summarizes the applicability and expected outcomes of the described purification methods for this compound.

| Purification Method | Primary Impurities Removed | Typical Purity Achieved | Scale | Advantages | Disadvantages |

| Silica Gel Column Chromatography | Alcohols, Carboxylic Acids, Polar Byproducts | >95% | Small to Medium (mg to g) | Good separation of compounds with different polarities. | Can be time-consuming; potential for aldehyde decomposition on acidic silica gel.[1] |

| Bisulfite Adduct Formation | Non-aldehydic organic compounds | >98% | Small to Large (mg to kg) | Highly selective for aldehydes; high purity achievable.[1][2][3][4][5] | Involves chemical modification and regeneration; may not be suitable for base-sensitive compounds. |

| Vacuum Distillation | Non-volatile or less-volatile impurities, some isomeric impurities | >90-99% (depending on impurity boiling points) | Medium to Large (g to kg) | Effective for removing impurities with significantly different boiling points; suitable for large quantities.[6][7] | Requires specialized equipment; not effective for separating compounds with close boiling points; risk of decomposition at high temperatures.[6][7] |

Experimental Protocols

Silica Gel Column Chromatography